molecular formula C11H20O B052749 (E)-5-Ethyl-3-nonen-2-one CAS No. 138509-47-4

(E)-5-Ethyl-3-nonen-2-one

Cat. No.: B052749
CAS No.: 138509-47-4
M. Wt: 168.28 g/mol
InChI Key: SWBGUNASIKSCCO-CMDGGOBGSA-N
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Description

5-Ethyl-3-nonen-2-one is an organic compound with the molecular formula C11H20O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-nonen-2-one can be achieved through several methods. One common approach involves the aldol condensation of 5-ethyl-2-nonanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In industrial settings, the production of 5-Ethyl-3-nonen-2-one may involve the catalytic hydrogenation of 5-ethyl-3-nonyn-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under hydrogen gas pressure to selectively reduce the triple bond to a double bond, yielding the desired enone.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-nonen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of 5-Ethyl-3-nonen-2-one can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The enone can undergo nucleophilic addition reactions, where nucleophiles such as Grignard reagents or organolithium compounds add to the carbonyl carbon, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Alcohols, new carbon-carbon bonded compounds

Scientific Research Applications

5-Ethyl-3-nonen-2-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the fragrance and flavor industry due to its distinctive odor and flavor profile.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-nonen-2-one involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of glutathione transferase, an enzyme involved in detoxification processes. By inhibiting this enzyme, the compound can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nonen-2-one: Shares a similar structure but lacks the ethyl group at the 5th position.

    5-Ethyl-3-nonyn-2-one: Contains a triple bond instead of a double bond.

    3-Nonen-2-ol: The carbonyl group is reduced to an alcohol.

Uniqueness

5-Ethyl-3-nonen-2-one is unique due to its specific structural features, including the ethyl group at the 5th position and the conjugated enone system

Properties

IUPAC Name

(E)-5-ethylnon-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBGUNASIKSCCO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)/C=C/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10137-90-3
Record name 3-Nonen-2-one, 5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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